Ethyl 2,4-dimethylpentanoate

CAS No.: 172103-12-7

Cat. No.: VC16220429

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 172103-12-7 |

|---|---|

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | ethyl 2,4-dimethylpentanoate |

| Standard InChI | InChI=1S/C9H18O2/c1-5-11-9(10)8(4)6-7(2)3/h7-8H,5-6H2,1-4H3 |

| Standard InChI Key | GJIQVHTXXRSNMD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)CC(C)C |

Introduction

Structural Characteristics and Nomenclature

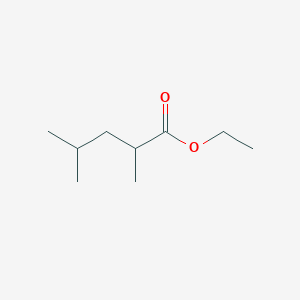

Ethyl 2,4-dimethylpentanoate derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent chain is a five-carbon pentanoate ester, with methyl substituents at the second and fourth carbon atoms and an ethoxy group at the terminal carboxylate position. The molecular structure is represented as:

This branching pattern reduces molecular symmetry, impacting physical properties such as boiling point and solubility. The compound’s exact mass is 158.131 g/mol, with a monoisotopic mass of 158.131 atomic mass units .

Synthesis and Industrial Production

Laboratory Synthesis

The ester is typically synthesized via acid-catalyzed esterification between 2,4-dimethylpentanoic acid and ethanol. A common protocol involves:

-

Combining equimolar amounts of the acid and ethanol in the presence of concentrated sulfuric acid () as a catalyst.

-

Refluxing the mixture at 80–100°C for 4–6 hours to drive the reaction to completion via Le Chatelier’s principle.

-

Isolating the product through neutralization, washing, and fractional distillation.

Industrial-Scale Manufacturing

Industrial production employs continuous-flow reactors to enhance efficiency. Catalytic methods using solid acids (e.g., ion-exchange resins) reduce corrosion and waste generation. Key parameters include:

-

Temperature: 120–150°C

-

Pressure: 2–5 atm

-

Catalyst loading: 5–10% w/w

Yield optimization exceeds 85% under these conditions.

Physicochemical Properties

Ethyl 2,4-dimethylpentanoate’s properties are benchmarked against linear and branched analogs (Table 1).

Table 1: Comparative Physicochemical Properties of Select Esters

| Property | Ethyl 2,4-Dimethylpentanoate | Ethyl Hexanoate | Ethyl 3-Methylpentanoate |

|---|---|---|---|

| Boiling Point (°C) | 189–192 | 168 | 175–178 |

| Density (g/cm³) | 0.865–0.875 | 0.872 | 0.879 |

| Refractive Index (20°C) | 1.412–1.415 | 1.407 | 1.416 |

| Solubility in Water | Insoluble | Slightly | Insoluble |

The elevated boiling point relative to ethyl hexanoate arises from increased van der Waals interactions due to branching .

Chemical Reactivity and Functional Transformations

Hydrolysis

Under acidic or basic conditions, the ester undergoes hydrolysis to yield 2,4-dimethylpentanoic acid:

-

Acidic conditions: Slow, reversible reaction favored by excess water.

-

Basic conditions: Irreversible saponification producing the carboxylate salt.

Reduction

Lithium aluminum hydride () reduces the ester to 2,4-dimethylpentanol:

This reaction proceeds via nucleophilic acyl substitution.

Transesterification

In the presence of alkoxide catalysts, the ethoxy group is replaced by longer-chain alcohols (e.g., methanol), enabling the production of specialty esters for fragrances.

Applications in Industry and Research

Flavor and Fragrance Industry

The compound’s fruity odor profile makes it valuable in:

-

Synthetic fruit flavors (e.g., apple, pineapple).

-

Perfume formulations requiring non-polar, long-lasting scent molecules.

Pharmaceutical Intermediates

Its ester group serves as a protecting group in peptide synthesis and prodrug design. Recent studies highlight its role in synthesizing antiviral agents targeting envelope proteins .

Polymer Science

As a plasticizer, it enhances the flexibility of polyvinyl chloride (PVC) by disrupting crystallinity. Its branched structure improves compatibility with polymer matrices compared to linear analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume